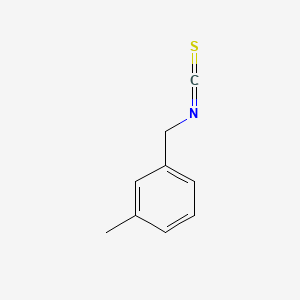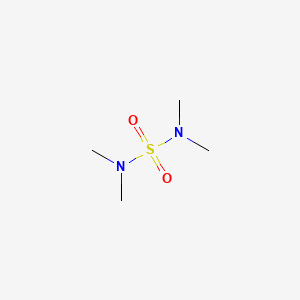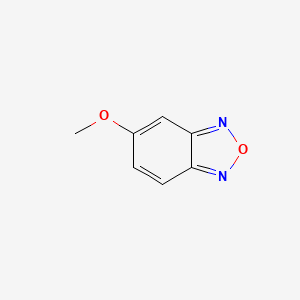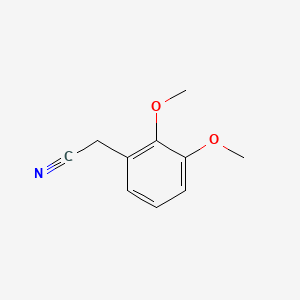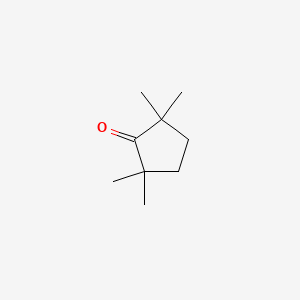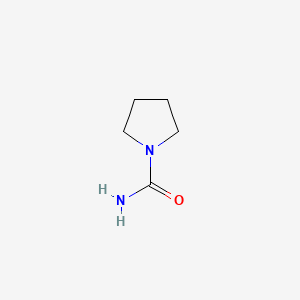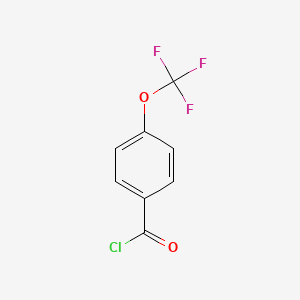
4-(三氟甲氧基)苯甲酰氯
描述
4-(Trifluoromethoxy)benzoyl chloride (4-TFMBC) is an organofluorine compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic chemicals. It is a colorless liquid at room temperature and has a boiling point of 130-131°C. 4-TFMBC is also known as 4-trifluoromethoxybenzoyl chloride, trifluoromethoxybenzoyl chloride, and 4-trifluoromethoxybenzoyl chloride.
科学研究应用
光开关材料
Jaworska等人(2017年)的研究调查了一系列4-(4'-烷氧基苯基偶氮)苯甲酰氯化物,这些化合物以前仅用作中间体,并发现它们的液晶性质和光开关潜力。这些化合物,包括苯甲酰氯化物的变体,表现出耐久性和快速开关时间,表明在光开关应用中具有潜力(Jaworska等人,2017年)。
复杂化学物质的合成
Karrer等人(2000年)开发了一种高选择性的合成方法,用于4-氯-4'-(氯二氟甲氧基)苯基酮,从结构类似于4-(三氟甲氧基)苯甲酰氯的化合物开始。这种合成方法以其效率和适用于工业规模扩大而著称(Karrer et al., 2000)。
聚合物合成和修饰
Reddy等人(1996年)使用涉及4-(2-羟基六氟-2-丙氧基)苯甲酰氯合成了含有六氟-2-丙氧基基团的新聚酯。这些聚酯表现出高结晶性和热稳定性,突显了苯甲酰氯化物衍生物在先进聚合物合成中的作用(Reddy et al., 1996)。
抗菌应用
Matche等人(2006年)探讨了将苯甲酰氯化物并入乙烯丙烯酸聚合物基质中用于抗菌应用。修改后的聚合物显示出有效抑制微生物生长,表明苯甲酰氯化物衍生物在创建抗菌材料方面的潜力(Matche et al., 2006)。
安全和危害
4-(Trifluoromethoxy)benzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
4-(Trifluoromethoxy)benzoyl chloride is an organic building block . It is primarily used in the synthesis of various organic compounds. The specific targets of this compound can vary depending on the context of its use, such as the type of reaction it is involved in and the other reactants present.
Mode of Action
As an acyl chloride, 4-(Trifluoromethoxy)benzoyl chloride is highly reactive. It can participate in acylation reactions, where it donates its acyl group (4-(Trifluoromethoxy)benzoyl) to a suitable nucleophile. This results in the formation of a new covalent bond and the release of a chloride ion .
Result of Action
The result of 4-(Trifluoromethoxy)benzoyl chloride’s action is the formation of a new organic compound through the donation of its acyl group. The specific outcomes will depend on the other reactants and conditions of the reaction .
Action Environment
The action of 4-(Trifluoromethoxy)benzoyl chloride is influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in an inert atmosphere . Its reactivity can also be affected by temperature, solvent, and the presence of catalysts or other reagents .
生化分析
Biochemical Properties
4-(Trifluoromethoxy)benzoyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of pharmaceuticals and agrochemicals. The compound’s trifluoromethoxy group enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, making 4-(Trifluoromethoxy)benzoyl chloride a valuable tool in biochemical research .
Cellular Effects
The effects of 4-(Trifluoromethoxy)benzoyl chloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Trifluoromethoxy)benzoyl chloride has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethoxy)benzoyl chloride exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This compound can also interact with transcription factors, influencing gene expression. The trifluoromethoxy group of 4-(Trifluoromethoxy)benzoyl chloride enhances its binding affinity to target biomolecules, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethoxy)benzoyl chloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to 4-(Trifluoromethoxy)benzoyl chloride can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments involving this compound .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethoxy)benzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 4-(Trifluoromethoxy)benzoyl chloride can exhibit toxic or adverse effects, including tissue damage and disruption of normal metabolic processes .
Metabolic Pathways
4-(Trifluoromethoxy)benzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites and influence the overall metabolic balance within cells. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of energy, as well as the synthesis of essential biomolecules .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethoxy)benzoyl chloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in certain cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethoxy)benzoyl chloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate biochemical pathways. Understanding the subcellular distribution of 4-(Trifluoromethoxy)benzoyl chloride is essential for elucidating its mechanism of action .
属性
IUPAC Name |
4-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKKOFJYPRJFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190293 | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36823-88-8 | |
| Record name | 4-Trifluoromethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36823-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)
